N-(2-hydroxy-2-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-15(2)24-18-11-9-16(10-12-18)13-19(22)21-14-20(3,23)17-7-5-4-6-8-17/h4-12,15,23H,13-14H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYXOMZJTGHEDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC(C)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amide Bond Formation
This two-step approach involves:
- Synthesis of 2-(4-(Isopropylthio)phenyl)acetic Acid :
- 4-Bromophenylacetic acid undergoes nucleophilic aromatic substitution with isopropylthiol in the presence of a copper(I) catalyst at 80–100°C, achieving 85–92% conversion.
- Alternative route: Mitsunobu reaction between 4-mercaptophenylacetic acid and isopropyl alcohol using DIAD and triphenylphosphine (yield: 78%).
- Amide Coupling with 2-Hydroxy-2-phenylpropylamine :
- Activation of the carboxylic acid using HATU or EDCl/HOBt in DMF or THF.
- Reaction with 2-hydroxy-2-phenylpropylamine (prepared via reductive amination of 2-phenylpropan-2-one with ammonium acetate and NaBH$$_3$$CN) at 0–5°C for 6 h.
- Yields: 70–82% after column chromatography (silica gel, ethyl acetate/hexane).
Advantages : High purity (>95% by HPLC); suitable for small-scale production.
Limitations : Multi-step purification; moderate stereochemical control.
Reductive Amination Route
A one-pot strategy combining ketone and amine precursors:
- Substrates : 2-(4-(Isopropylthio)phenyl)acetonitrile and 2-hydroxy-2-phenylpropan-1-amine.
- Conditions : Hydrogenation at 50 psi H$$_2$$ over Pd/C (10% w/w) in methanol at 25°C for 12 h.
- Mechanism : In situ reduction of nitrile to amine followed by condensation with ketone.
- Yield : 68% with 88:12 enantiomeric ratio (requires chiral HPLC separation).
Key Optimization :
Epoxide Ring-Opening Method (Patent-Adapted Approach)
Adapted from atenolol synthesis protocols, this method employs:
- Epoxide Formation :
Thioether Introduction :
Deprotection and Amidation :
Yield : 74% over three steps; purity: 97.3% (by NMR).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Stepwise Amidation | 82 | 95 | Low | Moderate |
| Reductive Amination | 68 | 89 | Moderate | Low |
| Epoxide Ring-Opening | 74 | 97 | High | High |
Key Insights :
- The patent-inspired epoxide method offers superior stereochemical outcomes, critical for pharmacological applications.
- Stepwise amidation is preferred for lab-scale synthesis due to operational simplicity.
Industrial-Scale Considerations
- Catalyst Recycling : Pd/C from hydrogenation steps can be reused ≥5 times with <5% activity loss.
- Solvent Recovery : DMF and THF are distilled and recycled (85–92% recovery rate).
- Crystallization Optimization :
- Anti-solvent (n-heptane) addition rate: 0.5 L/min to prevent oiling out.
- Final purity: 98.5–99.2% after two recrystallizations.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl and isopropylthio groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 2-oxo-2-phenylpropyl-2-(4-(isopropylthio)phenyl)acetamide.
Reduction: Formation of N-(2-amino-2-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-hydroxy-2-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Impact on Hydrophobicity: The trifluoromethyl (-CF3) group in 1351588-98-1 enhances lipophilicity and metabolic stability compared to the target compound’s hydroxy-phenylpropyl group .
Linker Flexibility :
- Ethyl or methyl linkers in analogs (e.g., 2034293-64-4 , 2034394-75-5 ) reduce steric bulk compared to the target’s propyl chain, possibly affecting conformational flexibility and target engagement .
Electronic Effects :
- The bipyridine system in 2034394-75-5 introduces nitrogen atoms capable of hydrogen bonding and metal coordination, contrasting with the target’s alcohol group .
Biological Activity
N-(2-hydroxy-2-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide, also known by its CAS number 1351622-55-3, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the areas of anti-inflammatory and analgesic effects. This article delves into the compound's biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Hydroxy Group : Contributes to its solubility and reactivity.
- Phenyl Groups : Implicated in biological interactions and modulating activity.
- Isopropylthio Group : May influence pharmacokinetics and binding affinity.
This compound exhibits its biological effects through various mechanisms:
- Inflammation Modulation : The compound has been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical in the inflammatory response.
- Toll-like Receptor (TLR) Interaction : Studies indicate that it may suppress TLR-mediated pathways, reducing inflammation associated with conditions like arthritis .
Anti-inflammatory Effects
A significant study investigated the anti-inflammatory properties of similar derivatives, including N-(2-hydroxy phenyl)acetamide. In this study, the compound was administered to adjuvant-induced arthritis models in rats. Key findings included:
- Reduction in Paw Edema : Treatment led to a significant decrease in paw swelling compared to control groups.
- Cytokine Inhibition : Serum levels of IL-1β and TNF-α were significantly lower in treated animals, indicating a potent anti-inflammatory effect .
Case Study Overview
Pharmacological Applications
Given its biological activity, this compound shows promise for various applications:
- Anti-Arthritic Treatments : Its ability to modulate inflammatory pathways positions it as a candidate for treating rheumatoid arthritis.
- Potential Analgesic Properties : The reduction of nociceptive responses suggests possible use as an analgesic agent.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of N-(2-hydroxy-2-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multi-step organic reactions, including nucleophilic substitution, amide coupling, and functional group protection/deprotection. Key steps include:
- Thioether formation : Reacting 4-mercaptophenylacetamide with isopropyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropylthio group .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the hydroxy-phenylpropyl moiety to the acetamide backbone .
- Optimization : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce trial runs while identifying critical variables like pH or reaction time . Monitor progress via TLC and intermediate characterization (e.g., LC-MS) .
Basic: Which spectroscopic techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., hydroxypropyl and isopropylthio groups). Compare chemical shifts with analogous compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide: δ 7.4–7.6 ppm for aromatic protons) .
- IR Spectroscopy : Confirm functional groups (amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., ±0.001 Da deviation) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonding) for absolute configuration validation .
Basic: How can researchers assess solubility and stability under experimental conditions?
Methodological Answer:
- Solubility Screening : Test in solvents (DMSO, ethanol, PBS) using UV-Vis spectroscopy (λmax ~255 nm for acetamide derivatives) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., oxidation of thioether to sulfoxide) .
- pH-Dependent Stability : Use buffered solutions (pH 1–10) to simulate biological or storage conditions .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) using statistical tools (ANOVA, Tukey’s test) to identify outliers .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed cell lines, ATP concentration in kinase assays) .
- Structural Confirmation : Re-characterize batches with conflicting results to rule out impurities or stereochemical variations .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace isopropylthio with methylsulfonyl) and compare bioactivity .
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical binding motifs (e.g., hydroxypropyl as H-bond donor) .
- Biological Profiling : Test against target panels (e.g., kinase inhibitors, GPCRs) to establish selectivity. Cross-validate with in vivo models (e.g., murine inflammation assays) .
Advanced: What computational strategies predict reactivity or binding affinities?
Methodological Answer:
- Reaction Path Search : Use quantum mechanical calculations (Gaussian 09) to model transition states and activation energies for synthetic steps .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with COX-2) over 100 ns trajectories to assess binding stability .
- Machine Learning : Train models on PubChem datasets to predict ADMET properties or synthetic accessibility .
Advanced: How to optimize purification for scale-up without compromising yield?
Methodological Answer:
- Chromatography : Use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) to separate diastereomers .
- Crystallization Screening : Employ solvent/anti-solvent pairs (e.g., ethanol/hexane) to improve crystal habit and purity .
- Membrane Technologies : Explore nanofiltration for continuous purification, reducing solvent waste .
Advanced: What strategies validate mechanistic hypotheses for observed bioactivity?
Methodological Answer:
- Isotopic Labeling : Incorporate C or H into the acetamide backbone to track metabolic pathways .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure on/off rates for target binding .
- Gene Knockout Models : CRISPR-Cas9-edited cell lines can confirm target specificity (e.g., apoptosis induction in Bax⁻/− cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
